molecular formula C20H26N4O3S B6469430 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640888-81-7

2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6469430
CAS No.: 2640888-81-7
M. Wt: 402.5 g/mol
InChI Key: WSQDXLMYBZAVLU-UHFFFAOYSA-N
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Description

2-[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a chemical compound with the molecular formula C20H26N4O3S and a molecular weight of 402.51 g/mol . Its structure features a 1,8-naphthyridine core linked to a methanesulfonylpiperidine moiety via a piperidine carbonyl linker. This complex structure contributes to its physical characteristics, including a predicted density of 1.34±0.1 g/cm³ at 20 °C and a topological polar surface area of 91.8 Ų . The compound is offered in various quantities to support diverse research applications. Researchers can leverage this chemical for investigative purposes in various fields. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-28(26,27)24-13-8-17(9-14-24)20(25)23-11-6-15(7-12-23)18-5-4-16-3-2-10-21-19(16)22-18/h2-5,10,15,17H,6-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQDXLMYBZAVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of approximately 376.48 g/mol. Its structure features a naphthyridine core substituted with piperidine and methanesulfonyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H24N4O3S
Molecular Weight376.48 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The methanesulfonyl group enhances its binding affinity to target sites, potentially modulating various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes.

Biological Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives possess antibacterial properties. For instance, compounds similar to this one have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays .
  • Antitumor Activity : Naphthyridine derivatives have been explored for their anticancer potential. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
  • Neuroprotective Effects : Some research points to the neuroprotective properties of naphthyridine derivatives. These compounds may help mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of naphthyridine derivatives:

  • Antimicrobial Testing : A study evaluated the antibacterial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human pancreatic cancer cells revealed that specific naphthyridine derivatives exhibited potent anticancer effects, with IC50 values indicating effective concentrations for therapeutic use .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit specific kinases involved in cancer progression, providing a potential pathway for therapeutic intervention in malignancies .

Scientific Research Applications

Structural Insights

The compound features a complex structure that integrates a naphthyridine core with piperidine and methanesulfonyl functional groups. This unique combination allows for interactions with various biological targets, enhancing its potential therapeutic effects.

Medicinal Chemistry

The compound has been investigated for its potential as:

  • Enzyme Inhibitors : It may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against conditions like cancer and inflammation.
  • Neurological Disorders : Research suggests it could modulate pathways relevant to neurological diseases, potentially offering therapeutic benefits.

Preliminary studies indicate that the compound exhibits notable biological activities:

  • Anti-inflammatory Effects : It may inhibit pathways associated with inflammation, such as the release of interleukin-1 beta.
  • Anticancer Properties : Similar compounds have shown efficacy in reducing cell proliferation in various cancer models.

Anti-Cancer Activity

A study evaluated derivatives of this compound against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Anti-inflammatory Mechanisms

Research demonstrated that compounds similar to 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine could significantly reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Piperidine/pyrrolidine modifications are common in bioactive 1,8-naphthyridines, but the dual piperidine arrangement in the target compound may enhance conformational rigidity compared to single-ring analogs .

Physicochemical Properties

Property Target Compound 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one Ethyl 1,8-naphthyridone-3-carboxylic acid (33)
Molecular Weight ~500 (estimated) 396.87 576.92
Melting Point Not reported 181–183 °C 210–212 °C
Solubility Moderate (predicted) Low (DMSO-soluble) Low (polar aprotic solvents)
Key Spectral Features N/A IR: 1714 cm⁻¹ (C=O keto), 1692 cm⁻¹ (C=O amide; ) ¹H-NMR: δ 15.45 (s, COOH; )

Analysis :

  • The methanesulfonyl group likely increases hydrophilicity compared to chlorophenyl or trifluoromethyl analogs, though this requires experimental validation.
  • Carboxylic acid derivatives (e.g., Compound 33) exhibit strong hydrogen-bonding capacity, whereas the target compound relies on sulfonyl and carbonyl groups for interactions .

Target Compound

  • Kinase inhibition : Dual piperidine groups may mimic ATP-binding motifs in kinases.
  • Neurological disorders : Piperidine derivatives are common in CNS-targeting drugs (e.g., anti-Parkinson’s agents; ).

Analogs

  • Compound 5a10: Exhibits structural similarity to A1 adenosine antagonists, which are explored for cardiovascular and anti-inflammatory applications .
  • Compound 33 : Carboxylic acid moiety may enhance binding to proteases or metalloenzymes, as seen in antiviral or anticancer agents .
  • 1,7-Naphthyridine derivatives : Patent EP2023 highlights 1,7-naphthyridines as modulators for nucleic acid splicing, indicating isomer-dependent activity differences .

Preparation Methods

Nucleophilic Acylation of Piperidine

The introduction of the methanesulfonyl-piperidine carbonyl group requires a two-step sequence:

  • Methanesulfonylation : Treating piperidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) yields 1-methanesulfonylpiperidine.

  • Carbonyl Activation : Converting the sulfonylated piperidine to its acid chloride via thionyl chloride (SOCl₂) or oxalyl chloride enables subsequent acylation reactions.

A patent detailing methanesulfonate sesquihydrate synthesis highlights the importance of solvent selection, with water-miscible cosolvents like isopropanol enhancing reaction homogeneity. Using 1.0 equivalent of methanesulfonic acid in a 2:1 isopropanol-water mixture at 30°C achieved 70–80% yield for analogous compounds.

Coupling to the Naphthyridine Core

The acylated piperidine is coupled to the naphthyridine core via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A recent study on 1,8-naphthyridine-3-carbonitriles utilized palladium-catalyzed Buchwald-Hartwig amination to attach piperazine derivatives, achieving 65–85% yields. Adapting this method, the target compound’s piperidin-4-yl group could be introduced using a Suzuki-Miyaura coupling with a boronic ester-functionalized piperidine.

Methanesulfonylation and Final Functionalization

The terminal methanesulfonyl group is introduced via sulfonylation of the secondary amine in the piperidine ring. A patent describing methanesulfonate sesquihydrate formation recommends using methanesulfonic acid in a 2:1 isopropanol-water solvent system at elevated temperatures (50–60°C), followed by gradual cooling to induce crystallization. Seeding the solution with pre-formed methanesulfonate sesquihydrate ensures polymorphic purity, critical for reproducibility.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal Solvent SystemTemperature RangeYield (%)
Friedländer CondensationPOCl₃ (neat)100–110°C68–92
MethanesulfonylationIsopropanol:H₂O (2:1 v/v)30–50°C70–80
AcylationTHF/DCM25–40°C65–85

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) are preferred for C–N bond formation, while protic acids (e.g., H₂SO₄) accelerate cyclodehydration. Microwave-assisted synthesis has shown promise in reducing reaction times for naphthyridine derivatives, though its applicability to the target compound requires further validation.

Challenges and Alternative Approaches

A significant hurdle lies in the steric hindrance posed by the bis-piperidine structure, which can impede acylation and coupling efficiency. Alternative strategies include:

  • Protecting Group Strategies : Temporarily masking reactive amines with tert-butoxycarbonyl (Boc) groups during intermediate steps.

  • Flow Chemistry : Continuous-flow systems to improve heat and mass transfer during exothermic sulfonylation steps.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,8-naphthyridine derivatives with piperidine and sulfonyl moieties?

  • Answer : Multi-step synthesis is typically employed. For example, 1,8-naphthyridine cores are synthesized via cyclization reactions, followed by functionalization with piperidine and methanesulfonyl groups. Key steps include refluxing with reagents like POCl₃ in DMF (for naphthyridinone formation) and coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) to introduce the piperidine-sulfonyl moiety . Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • Elemental analysis to verify empirical formulas (e.g., C, H, N content) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., accurate MS with <5 ppm error) .
  • NMR spectroscopy (¹H, ¹³C) to resolve substituents on the naphthyridine and piperidine rings .
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and sulfonyl (S=O) stretches .

Q. What safety protocols are critical when handling piperidine-sulfonyl intermediates?

  • Answer : Piperidine derivatives may require precautions due to potential irritancy. Key steps include:

  • Using fume hoods to avoid inhalation exposure .
  • Immediate skin decontamination with water upon contact .
  • Storing intermediates under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 1,8-naphthyridine derivatives for biological activity?

  • Answer : SAR studies focus on modifying substituents at key positions:

  • Position 2 and 7 : Introducing morpholinyl or piperazinyl groups enhances receptor binding (e.g., adenosine A₁/A₂A receptors) .
  • Methanesulfonyl group : Improves metabolic stability and solubility, critical for in vivo efficacy .
  • Case Study: Analogues with 3-cyano substituents showed anti-mycobacterial activity (MIC <1 µg/mL) in ANA-12 , highlighting the role of electron-withdrawing groups .

Q. What experimental approaches resolve contradictions in reported biological activities of similar compounds?

  • Answer : Discrepancies often arise from assay conditions. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and positive controls (e.g., arachidonate for platelet aggregation) .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to assess potency variations .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:

  • Identify binding pockets in targets like β-secretase (linked to Alzheimer’s) .
  • Optimize piperidine conformation for hydrogen bonding with active-site residues .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Answer :

  • Solvent optimization : Replace DMF with greener solvents (e.g., ethanol) for eco-friendly scaling .
  • Ultrasound-assisted reactions : Reduce reaction time from 48 hours to <6 hours for steps like cyclization .
  • Continuous-flow systems : Improve reproducibility in piperidine coupling steps .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Characterization
Naphthyridine core formation4-Nitro-1,8-naphthalic anhydride, ethanol, reflux (48h)84¹H NMR, MS
Piperidine couplingEDC·HCl, HOBt, DIPEA, DMF (rt, 4h)72¹³C NMR, IR
SulfonylationMethanesulfonyl chloride, TEA, CH₂Cl₂ (0°C, 2h)68Elemental analysis

Table 2 : Biological Activities of Analogues

CompoundModificationActivity (IC₅₀)Target
ANA-12 3-Cyano, 5-nitrofuran0.8 µg/mL (Anti-mycobacterial)M. tuberculosis
Compound 2c Morpholinomethyl12 µM (Platelet aggregation)Arachidonate pathway

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